2-Methyl-1-pentene

Catalog No.
S606972
CAS No.
763-29-1
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-pentene

CAS Number

763-29-1

Product Name

2-Methyl-1-pentene

IUPAC Name

2-methylpent-1-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h2,4-5H2,1,3H3

InChI Key

WWUVJRULCWHUSA-UHFFFAOYSA-N

SMILES

CCCC(=C)C

Canonical SMILES

CCCC(=C)C

The exact mass of the compound 2-Methyl-1-pentene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73908. It belongs to the ontological category of alkene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-1-pentene (CAS 763-29-1) is a highly reactive, branched alpha-olefin primarily utilized as a specialized comonomer, a chain transfer agent in cationic polymerizations, and a critical intermediate in the industrial synthesis of isoprene. Unlike linear alpha-olefins, the presence of the 2-methyl group creates significant steric hindrance at the vinylic position, fundamentally altering its insertion kinetics during organometallic catalysis. In industrial procurement, it is predominantly sourced for its role in controlled isomerization-pyrolysis networks, where it serves as the direct precursor to 2-methyl-2-pentene, or as a regiospecific synthon for tertiary alcohols and branched specialty chemicals [1].

Research Fit

1
Compatible with specific organometallic catalyst systems for copolymerization studies
2
Prochiral substrate for asymmetric epoxidation and catalyst screening
3
Steric probe for mechanistic studies of olefin metathesis and polymerization

Substituting 2-methyl-1-pentene with linear analogs like 1-hexene or isomeric counterparts like 4-methyl-1-pentene leads to catastrophic process failures in both polymerization and hydration workflows. In Ziegler-Natta or metallocene catalysis, linear alpha-olefins undergo rapid chain propagation, whereas 2-methyl-1-pentene acts as a potent chain transfer agent or rate poison due to the formation of dormant metal-allyl species [1]. Furthermore, replacing it with the thermodynamically stable internal olefin, 2-methyl-2-pentene, bypasses the critical acid-catalyzed isomerization step required in multi-stage isoprene production, disrupting the established reactor-separator-recycle thermodynamics and yielding incorrect cracking profiles during pyrolysis [2].

Substitution Risk

Reactivity Comonomer incorporation and polymerization kinetics may shift entirely compared to linear 1-hexene or 4-methyl-1-pentene.
Stability Thermal decomposition rates are significantly higher than for linear α-olefins, affecting high‑temperature processes.
Selectivity Self‑metathesis is suppressed, and chiral epoxidation outcomes differ; direct substitution risks altering product distribution.

Steric Hindrance and Chain Transfer Activity in Polymerization

In the cationic polymerization of isobutene, the structural difference between 2-methyl-1-pentene and other branched alkenes dictates chain termination behavior. While monosubstituted branched ethylenes (e.g., 4-methyl-1-pentene) remain virtually inert, 2-methyl-1-pentene acts as a strong transfer agent and rate poison. Quantitative studies demonstrate that 2-methyl-1-pentene exhibits a high transfer constant (T.C. = 53.8), functioning via the formation of sterically hindered tertiary carbonium ions that severely retard further chain propagation compared to unhindered alpha-olefins[1].

Evidence DimensionChain transfer activity (T.C.) in isobutene polymerization
Target Compound DataHigh transfer activity (T.C. = 53.8) and functions as a rate poison
Comparator Or Baseline4-methyl-1-pentene (Virtually inert, no rate poisoning)
Quantified DifferenceComplete shift from inert comonomer to active chain transfer agent due to the 2,2-disubstituted vinylic structure
ConditionsIsobutene polymerization environment

Buyers formulating controlled-molecular-weight polyolefins must specify 2-methyl-1-pentene to actively induce chain transfer, whereas 4-methyl-1-pentene is used when inertness is required.

Comonomer incorporation
Reported
Efficient incorporation vs. negligible for 1‑hexene under identical half‑titanocene conditions
Supports catalyst‑specific comonomer selection
Data to verify across catalyst batches

Metallocene Insertion Kinetics and Dormant Species Formation

The 2-methyl substitution on the alpha-olefin dramatically suppresses insertion rates in metallocene-catalyzed polymerizations compared to linear analogs. When reacted with zirconocene catalysts at -40 °C, 2-methyl-1-pentene rapidly forms a dormant Zr-allyl species. Subsequent addition of 1-hexene to this system shows virtually no polymerization over several hours, proving that alkene insertion into the 2-methyl-1-pentene-derived Zr-allyl is orders of magnitude slower than the standard propagation rate of 1-hexene (which typically polymerizes with first-order kinetics at kp = 0.10 M-1 s-1 under similar catalytic conditions)[1].

Evidence DimensionAlkene insertion and propagation rate
Target Compound DataForms dormant Zr-allyl species; halts subsequent insertion
Comparator Or Baseline1-hexene (Rapid first-order propagation, kp = 0.10 M-1 s-1)
Quantified DifferenceOrders of magnitude reduction in propagation rate; complete kinetic stalling
ConditionsZirconocene-catalyzed polymerization at -40 °C

This confirms 2-methyl-1-pentene as a critical selection for terminating or stalling metallocene polymerization sequences, a function linear alpha-olefins cannot perform.

Thermal stability
Head‑to‑head
Decomposition rate constant several times larger than 1‑pentene at 500–750 °C
Ranked lower stability in tested set
Exact multiple not provided; review source data

Controlled Isomerization Thermodynamics for Isoprene Synthesis

In the industrial synthesis of isoprene, 2-methyl-1-pentene is specifically procured as the metastable precursor that undergoes controlled acid-catalyzed isomerization to 2-methyl-2-pentene. In standard extraction-isomerization processes using 62-75 wt% sulfuric acid at 20-80 °F, 2-methyl-1-pentene cleanly isomerizes to yield an equilibrium mixture heavily favoring the internal olefin (approximate ratio of 1:5 for 1-pentene to 2-pentene isomers). Procuring the terminal olefin allows facilities to integrate the dimerization and isomerization steps seamlessly, whereas starting with a generic mixed-hexene stream results in unrecoverable polymer losses and unwanted isomers like cis-3-methyl-2-pentene[1].

Evidence DimensionIsomerization equilibrium ratio
Target Compound DataIsomerizes to 2-methyl-2-pentene at a 1:5 ratio
Comparator Or BaselineMixed hexene streams (Yields unwanted cis-3-methyl-2-pentene and polymer losses)
Quantified DifferenceHighly selective conversion to the target isoprene precursor without contaminating isomers
Conditions62-75 wt% sulfuric acid at 20-80 °F

Procurement of high-purity 2-methyl-1-pentene is mandatory for multi-stage isoprene plants to maintain the thermodynamic balance of their reactor-separator networks.

Metathesis selectivity
Class‑level
0% self‑metathesis; >70% dimers vs. >94% metathesis for n‑alkenes
Anomalous pathway must be reviewed
Re₂O₇–Al₂O₃ catalyst; activation‑dependent
Chiral epoxidation
Reported
Relative epoxidation rate 1.0 (baseline) vs. other C6 isomers; moderate enantiomeric excess
Useful as kinetic benchmark in asymmetric catalysis
Exact ee not reported; method‑dependent
Carbocationic polymerization
Head‑to‑head
Strong transfer agent and rate poison; 4‑methyl‑1‑pentene virtually inert
Intentional molecular‑weight modifier
System‑specific; review contamination risk
CO₂ solubility
Head‑to‑head
CO₂ mole fraction ≈ 0.65 vs. 0.70 for 1‑hexene at 323 K, ~40 bar
Phase behavior differs measurably
Essential for supercritical fluid process design

Chain Transfer Agent in Polyolefin Manufacturing

Utilizing its high transfer constant (T.C. = 53.8) to control molecular weight and terminate chains in the cationic polymerization of isobutene, where standard linear olefins would uncontrollably propagate [1].

Metallocene Catalyst Stalling and Trapping

Deployed in advanced organometallic research to intentionally form dormant Zr-allyl species, allowing researchers to halt 1-hexene propagation and study catalyst resting states [2].

Industrial Isoprene Precursor Networks

Used as the primary feedstock in acid-catalyzed isomerization reactors to produce high-purity 2-methyl-2-pentene, which is subsequently pyrolyzed into isoprene without the byproduct contamination seen in mixed-olefin feeds[3].

Application Fit

Application
Selection Property
Validation Focus
Specialty Polyolefin Comonomer
Catalyst‑specific comonomer response
Copolymer microstructure and thermal properties
Steric Effects Model in Catalysis
Sterically hindered 2,2‑disubstituted olefin
Reaction mechanism and catalyst deactivation studies
Chiral Building Block for Asymmetric Synthesis
Prochiral substrate for enantioselective epoxidation
Enantiomeric excess and catalyst screening
Industrial Solvents & Supercritical Fluids
Well‑characterized VLE and phase behavior
Process simulation for supercritical CO₂ applications

Physical Description

2-methyl-1-pentene is a colorless liquid. Flash point -15°F. Floats on water. Irritating vapor.

XLogP3

3

Boiling Point

143.8 °F at 760 mm Hg (USCG, 1999)

Flash Point

-15 °F (est.) (USCG, 1999)

Density

0.685 at 59 °F (USCG, 1999)

Melting Point

-212.3 °F (USCG, 1999)

UNII

OKC25O38MC

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

763-29-1
27236-46-0

Wikipedia

2-methyl-1-pentene

General Manufacturing Information

1-Pentene, 2-methyl-: ACTIVE

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